2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Beschreibung
This compound features a complex heterocyclic scaffold combining tetrahydrobenzo[b]thiophene, pyrroloisoxazolone, 4-chlorophenyl, and furan moieties. Key structural attributes include:
- Tetrahydrobenzo[b]thiophene core: Provides rigidity and hydrophobic interactions.
- Pyrroloisoxazolone moiety: Introduces hydrogen-bonding sites and electron-withdrawing effects.
- 4-Chlorophenyl and furan substituents: Influence electronic properties and steric bulk.
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O4S/c25-13-7-9-14(10-8-13)28-20(17-5-3-11-31-17)19-21(32-28)23(30)27(22(19)29)24-16(12-26)15-4-1-2-6-18(15)33-24/h3,5,7-11,19-21H,1-2,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKOAXRGSBGSSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C(=O)C4C(N(OC4C3=O)C5=CC=C(C=C5)Cl)C6=CC=CO6)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a complex organic molecule with potential biological activities. This article aims to provide an in-depth review of its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , and it features multiple functional groups that contribute to its biological properties. The presence of the pyrrolo[3,4-d]isoxazole moiety is particularly notable for its pharmacological significance.
Biological Activity Overview
Research indicates that derivatives of pyrrolo[3,4-d]isoxazole compounds exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have shown that pyrrolo[3,4-d]isoxazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated effectiveness against ovarian and breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. Preliminary results suggest a promising profile against both gram-positive and gram-negative bacteria .
- Analgesic Effects : Some derivatives have shown potential as analgesics in preclinical models. The mechanisms may involve modulation of pain pathways through opioid receptor interaction or inhibition of cyclooxygenase enzymes .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : A study conducted by Kalai et al. assessed the cytotoxicity of a pyrrolo[3,4-d]isoxazole derivative on ovarian cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, suggesting dose-dependent efficacy .
- Analgesic Evaluation : In another study focusing on analgesic properties, specific derivatives were tested using the writhing test in mice. The results showed that certain compounds provided pain relief comparable to morphine at higher doses while exhibiting fewer side effects .
The biological activity of 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : This compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Interaction : The structure allows for potential interactions with various receptors in the central nervous system, contributing to its analgesic properties.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties that could protect cells from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Tetrahydrobenzo[b]Thiophene Derivatives
Key Observations :
- The dioxoisoindolinyl group in compound 12 enhances thermal stability (higher melting point) compared to hydrazone derivatives like 22b.
Halogen-Substituted Analogues
Key Observations :
- Isostructural compounds with fluorophenyl groups exhibit similar crystal packing but altered electronic profiles, which may affect solubility and target interactions.
Computational Similarity Analysis
Using Tanimoto coefficients and molecular fingerprinting (e.g., MACCS keys), the target compound’s structural similarity to known bioactive molecules can be quantified:
| Reference Compound | Tanimoto Similarity | Bioactivity Overlap | Reference |
|---|---|---|---|
| SAHA (suberoylanilide hydroxamic acid) | ~70% (analogous study) | HDAC inhibition | |
| Aglaithioduline | ~70% | Antirheumatic potential |
Key Observations :
- A Tanimoto score >70% suggests shared pharmacophoric features, such as hydrogen-bond acceptors (e.g., carbonyl groups in pyrroloisoxazolone) and aromatic rings, which are critical for interactions with targets like HDACs or kinases .
Spectroscopic Comparisons
- NMR Shifts: In compounds with pyrroloisoxazolone moieties (analogous to the target compound), chemical shifts in regions corresponding to substituents (e.g., 4-chlorophenyl) show deviations of 0.5–1.5 ppm compared to non-halogenated derivatives, indicating electronic perturbation .
- IR Stretching : The carbonyl groups in the pyrroloisoxazolone ring (C=O at ~1700 cm⁻¹) are distinct from pyrazolone (C=O at ~1650 cm⁻¹) or dioxoisoindolinyl (C=O at ~1750 cm⁻¹) derivatives, aiding structural differentiation .
Bioactivity and Structure-Activity Relationships (SAR)
- Antimicrobial Potential: The tetrahydrobenzo[b]thiophene core is associated with antimicrobial activity in derivatives like 12 and 22b, but the target compound’s furan substituent may reduce efficacy compared to phenylhydrazono groups .
- Kinase/Enzyme Inhibition : The pyrroloisoxazolone moiety’s rigidity and hydrogen-bonding capacity align with bioactivity profiles of HDAC or kinase inhibitors, as seen in SAHA-like compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
